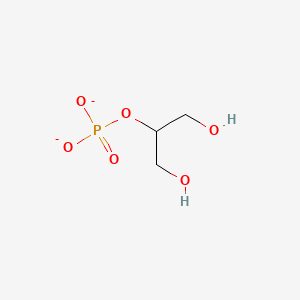

Glycerol 2-phosphate

Übersicht

Beschreibung

It is a non-chiral isomer of glycerol phosphate and is less common compared to glycerol 1-phosphate and glycerol 3-phosphate . This compound is significant in various biochemical processes and has applications in scientific research and industry.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Glycerin-2-phosphat kann durch Veresterung von Glycerin mit Phosphorsäure synthetisiert werden. Der Prozess umfasst folgende Schritte:

Reaktanten: Glycerin und Phosphorsäure.

Reaktionsbedingungen: Die Reaktion wird bei einer Temperatur von 120-145 °C und einem Druck von 0,4-0,5 MPa durchgeführt.

Verfahren: Phosphorsäure und Glycerin werden in einem Veresterungsreaktor gemischt, gefolgt von der Zugabe von Natriumcarbonat. Das Gemisch wird dann mit Dampf behandelt, um die Reaktion zu ermöglichen.

Industrielle Produktionsverfahren: In industriellen Umgebungen umfasst die Herstellung von Glycerin-2-phosphat ähnliche Schritte, jedoch in größerem Maßstab. Der Prozess umfasst:

Rohstoffe: Natriumcarbonat, Phosphorsäure und Glycerin.

Analyse Chemischer Reaktionen

Reaktionstypen: Glycerin-2-phosphat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Es kann zu Glycerinaldehyd-3-phosphat oxidiert werden.

Reduktion: Es kann zu Glycerin reduziert werden.

Substitution: Es kann an Substitutionsreaktionen teilnehmen, bei denen die Phosphatgruppe durch andere funktionelle Gruppen ersetzt wird.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Die Bedingungen variieren je nach einzuführender Substituent.

Hauptprodukte:

Oxidation: Glycerinaldehyd-3-phosphat.

Reduktion: Glycerin.

Substitution: Verschiedene substituierte Glycerinderivate.

Wissenschaftliche Forschungsanwendungen

Glycerin-2-phosphat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:

Biologie: Es spielt eine Rolle in Stoffwechselwegen und wird in Studien zum Zellstoffwechsel verwendet.

5. Wirkmechanismus

Glycerin-2-phosphat übt seine Wirkungen über verschiedene biochemische Wege aus. Es dient als Substrat für Enzyme, die an Stoffwechselprozessen beteiligt sind, wie z. B. Triosephosphatisomerase. Dieses Enzym katalysiert die Umwandlung von Glycerin-2-phosphat zu Glycerinaldehyd-3-phosphat, das in der Glykolyse oder Glukoneogenese weiterverstoffwechselt wird . Die Verbindung interagiert auch mit anderen Enzymen und Proteinen und beeinflusst so die Zellfunktionen und Stoffwechselwege .

Ähnliche Verbindungen:

- Glycerin-1-phosphat

- Glycerin-3-phosphat

Vergleich:

- Chiralität: Im Gegensatz zu Glycerin-1-phosphat und Glycerin-3-phosphat ist Glycerin-2-phosphat nicht chiral .

- Biochemische Rolle: Glycerin-1-phosphat und Glycerin-3-phosphat sind häufiger an Stoffwechselwegen beteiligt, während Glycerin-2-phosphat einzigartige Anwendungen in der biochemischen Forschung hat .

- Industrielle Verwendung: Glycerin-2-phosphat wird im Vergleich zu seinen Isomeren seltener in industriellen Anwendungen eingesetzt .

Glycerin-2-phosphat zeichnet sich durch seine einzigartige nicht-chirale Struktur und spezifische Anwendungen in der wissenschaftlichen Forschung aus, was es zu einer wertvollen Verbindung in verschiedenen Bereichen macht.

Wirkmechanismus

Glycerol 2-phosphate exerts its effects through various biochemical pathways. It acts as a substrate for enzymes involved in metabolic processes, such as triosephosphate isomerase. This enzyme catalyzes the conversion of this compound to glyceraldehyde 3-phosphate, which is further metabolized in glycolysis or gluconeogenesis . The compound also interacts with other enzymes and proteins, influencing cellular functions and metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

- Glycerol 1-phosphate

- Glycerol 3-phosphate

Comparison:

- Chirality: Unlike glycerol 1-phosphate and glycerol 3-phosphate, glycerol 2-phosphate is not chiral .

- Biochemical Role: Glycerol 1-phosphate and glycerol 3-phosphate are more commonly involved in metabolic pathways, whereas this compound has unique applications in biochemical research .

- Industrial Use: this compound is less commonly used in industrial applications compared to its isomers .

This compound stands out due to its unique non-chiral structure and specific applications in scientific research, making it a valuable compound in various fields.

Eigenschaften

IUPAC Name |

1,3-dihydroxypropan-2-yl phosphate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O6P/c4-1-3(2-5)9-10(6,7)8/h3-5H,1-2H2,(H2,6,7,8)/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHCLVCXQIBBOPH-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)OP(=O)([O-])[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7O6P-2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.06 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.